molecular formula C10H14ClNO2 B2913006 (3-Chloro-4-ethoxy-5-methoxyphenyl)methanamine CAS No. 938004-61-6

(3-Chloro-4-ethoxy-5-methoxyphenyl)methanamine

Cat. No.: B2913006
CAS No.: 938004-61-6
M. Wt: 215.68
InChI Key: HVUKTAJVZURFDP-UHFFFAOYSA-N
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Description

(3-Chloro-4-ethoxy-5-methoxyphenyl)methanamine is a substituted phenylmethanamine derivative with a chlorine atom at position 3, an ethoxy group at position 4, and a methoxy group at position 5 on the aromatic ring.

The substitution pattern on the aromatic ring significantly influences properties such as solubility, stability, and reactivity. For instance, electron-donating groups (e.g., methoxy, ethoxy) enhance solubility in polar solvents, while electron-withdrawing groups (e.g., chlorine) may increase molecular stability and influence intermolecular interactions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-chloro-4-ethoxy-5-methoxyphenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO2/c1-3-14-10-8(11)4-7(6-12)5-9(10)13-2/h4-5H,3,6,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVUKTAJVZURFDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)CN)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-4-ethoxy-5-methoxyphenyl)methanamine typically involves the reaction of 3-chloro-4-ethoxy-5-methoxybenzaldehyde with ammonia or an amine source under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-4-ethoxy-5-methoxyphenyl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction can produce amines or alcohols .

Scientific Research Applications

(3-Chloro-4-ethoxy-5-methoxyphenyl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Chloro-4-ethoxy-5-methoxyphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate signaling pathways involved in cellular processes .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Substitutional Differences

The table below highlights key structural differences and similarities between the target compound and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
(3-Chloro-4-ethoxy-5-methoxyphenyl)methanamine 3-Cl, 4-OEt, 5-OMe C₁₀H₁₄ClNO₂ 215.68 (calculated) Mixed substituents (Cl, OEt, OMe)
(2,4,6-Trimethoxyphenyl)methanamine 2-OMe, 4-OMe, 6-OMe C₁₀H₁₅NO₃ 197.23 Symmetric trimethoxy substitution
(3-Chloro-4-methoxyphenyl)methanamine 3-Cl, 4-OMe C₈H₁₀ClNO 171.62 Chloro and methoxy at adjacent positions
N-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine 4-Cl (on benzyl group) C₁₄H₁₂ClN₃ 257.72 Benzimidazole hybrid structure

Key Observations :

  • Symmetric substitution in the trimethoxy analog may enhance crystallinity, whereas asymmetric substitution in the target compound could reduce symmetry-dependent packing in solid states .

Physicochemical Properties

Solubility and Polarity
  • Trimethoxy analog : High solubility in polar organic solvents (e.g., DMF, methanol) due to three methoxy groups.
  • Target compound : Expected moderate solubility in alcohols and chlorinated solvents, with reduced solubility compared to the trimethoxy analog due to the bulky ethoxy group.
  • Chloro-methoxy analog : Lower solubility in water compared to methoxy-rich analogs, as observed in methanamine derivatives .
Thermal Stability
  • Chlorine substituents generally increase thermal stability by strengthening C-Cl bonds. The target compound may exhibit higher decomposition temperatures than the trimethoxy analog .

Hazard Profiles

Compound Hazard Statements (GHS) Key Risks
(2,4,6-Trimethoxyphenyl)methanamine H302, H315, H318, H335 Harmful if swallowed; skin/eye irritation
(3-Chloro-4-methoxyphenyl)methanamine Likely similar to Inferred risks: Respiratory irritation
Target compound Predicted H302, H315 Estimated based on structural analogs

Safety Notes:

    Biological Activity

    The compound (3-Chloro-4-ethoxy-5-methoxyphenyl)methanamine, often referred to as a substituted phenylmethanamine, has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

    Chemical Structure

    The chemical structure of this compound can be represented as follows:

    C12H16ClNO3\text{C}_{12}\text{H}_{16}\text{Cl}\text{N}\text{O}_3

    This structure features a chloro group, an ethoxy group, and a methoxy group attached to a phenyl ring, which are crucial for its biological interactions.

    Biological Activity Overview

    Research indicates that this compound exhibits several biological activities, including:

    • Antimicrobial Activity : Demonstrated potential against various bacterial strains.
    • Anticancer Properties : Inhibition of cancer cell proliferation has been observed in vitro.
    • Enzyme Inhibition : Interaction with specific enzymes leading to altered metabolic pathways.

    The mechanisms through which this compound exerts its biological effects include:

    • Enzyme Inhibition : The compound is known to inhibit certain enzymes that are pivotal in cancer cell metabolism. For instance, it may inhibit carbonic anhydrase, which is involved in tumor growth and metastasis.
    • Cell Signaling Modulation : It may affect signaling pathways related to cell proliferation and apoptosis.

    Structure-Activity Relationships (SAR)

    Understanding the SAR is crucial for optimizing the biological activity of this compound. Various studies have shown that modifications to the phenyl ring and substituents can significantly impact its potency and selectivity.

    Substituent PositionSubstituent TypeEffect on Activity
    3ChloroIncreased potency against certain cancer cell lines
    4EthoxyEnhanced solubility and bioavailability
    5MethoxyImproved selectivity for target enzymes

    Case Studies

    Several studies have investigated the biological activity of this compound:

    • Anticancer Activity :
      • A study evaluated the effects of this compound on various cancer cell lines, reporting significant inhibition of cell growth at micromolar concentrations. The compound showed a selectivity index indicating lower toxicity towards normal cells compared to cancer cells .
    • Antimicrobial Efficacy :
      • Another research effort assessed the antimicrobial properties against both Gram-positive and Gram-negative bacteria. Results indicated effective inhibition of bacterial growth, suggesting potential applications in treating infections .
    • Enzyme Interaction Studies :
      • Investigations into enzyme interactions revealed that the compound effectively inhibits specific targets involved in metabolic pathways critical for tumor progression .

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